7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacidhydrochloride 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacidhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18192448
InChI: InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H
SMILES:
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacidhydrochloride

CAS No.:

Cat. No.: VC18192448

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacidhydrochloride -

Specification

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H
Standard InChI Key FEEZYAKNGPDNTF-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(CNC2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a partially saturated isoquinoline scaffold with:

  • Methoxy group (-OCH₃) at position 7, influencing electronic distribution and steric interactions.

  • Carboxylic acid (-COOH) at position 4, introducing polarity and hydrogen-bonding capabilities.

  • Hydrochloride salt formation, improving crystallinity and aqueous solubility .

Molecular Formula: C₁₂H₁₄ClNO₃
Molecular Weight: 255.70 g/mol
SMILES: COC1=CC2=C(C=C1)CNCC2C(=O)O.Cl

Spectroscopic Characterization

While experimental NMR data for this exact compound is unavailable, analogous THIQ derivatives exhibit predictable spectral patterns:

  • ¹H NMR: Methoxy protons resonate at δ 3.70–3.85 ppm, while aromatic protons appear as multiplet signals between δ 6.70–7.20 ppm .

  • ¹³C NMR: Carboxylic acid carbons typically resonate near δ 170–175 ppm.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 7-methoxy-THIQ-4-carboxylic acid hydrochloride involves multi-step sequences, often starting from substituted isoquinoline precursors. A generalized pathway includes:

Step 1: Formation of 7-Methoxy-3,4-Dihydroisoquinoline

Reduction of 7-methoxy-3,4-dihydroisoquinolin-1-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the tetrahydroisoquinoline intermediate :

7-Methoxy-3,4-dihydroisoquinolin-1-oneLiAlH₄, THF7-Methoxy-1,2,3,4-tetrahydroisoquinoline\text{7-Methoxy-3,4-dihydroisoquinolin-1-one} \xrightarrow{\text{LiAlH₄, THF}} \text{7-Methoxy-1,2,3,4-tetrahydroisoquinoline}

Step 2: Carboxylation at Position 4

Introducing the carboxylic acid group requires selective functionalization. Strategies may include:

  • Kolbe-Schmitt Reaction: Treatment with CO₂ under high pressure and basic conditions.

  • Metal-Catalyzed Carbonylation: Palladium-mediated insertion of CO into C–H bonds.

Step 3: Hydrochloride Salt Formation

Reaction with hydrochloric acid in ethyl acetate or diethyl ether precipitates the hydrochloride salt :

7-Methoxy-THIQ-4-carboxylic acid+HCl7-Methoxy-THIQ-4-carboxylic acid hydrochloride\text{7-Methoxy-THIQ-4-carboxylic acid} + \text{HCl} \rightarrow \text{7-Methoxy-THIQ-4-carboxylic acid hydrochloride}

Yield and Reaction Conditions

StepReagents/ConditionsYield
ReductionLiAlH₄, THF, reflux42–60%
CarboxylationCO₂, KOH, 100°C30–45% (estimated)
Salt FormationHCl/EtOAc, 0°C>90%

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • Aqueous Solubility: Estimated at 0.08–1.33 mg/mL (pH 7.4), comparable to analogs like 7-methoxy-THIQ hydrochloride .

  • LogP (Predicted): 1.57–2.41, indicating moderate lipophilicity .

Absorption and Metabolism

  • GI Absorption: High (>80%) due to passive diffusion across intestinal membranes.

  • BBB Permeability: Likely moderate (logBB ≈ −0.5), similar to other THIQ derivatives .

  • Metabolic Stability: Susceptible to hepatic Phase II conjugation (glucuronidation).

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